BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro and In Vivo Effects of BAY-549: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-549

Cat. No.: B1682951

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549, also known as Azaindole 1, is a potent and highly selective, ATP-competitive inhibitor
of Rho-associated protein kinase (ROCK).[1] The ROCK signaling pathway is a critical
regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion,
motility, and gene expression. Its role in the pathophysiology of cardiovascular diseases,
particularly hypertension, has made it a significant target for therapeutic intervention. This
technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological
effects of BAY-549, detailing its mechanism of action, potency, selectivity, and preclinical
efficacy. The information presented herein is compiled from key studies to support further
research and development efforts in this area.

Mechanism of Action

BAY-549 exerts its effects by inhibiting the kinase activity of both ROCK1 and ROCK2
isoforms. This inhibition is competitive with respect to ATP, indicating that BAY-549 binds to the
ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream
ROCK substrates. The primary downstream targets of ROCK involved in smooth muscle
contraction include Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC).
By inhibiting ROCK, BAY-549 prevents the phosphorylation and subsequent inhibition of MLCP.
This leads to increased MLCP activity, resulting in the dephosphorylation of MLC and
ultimately, smooth muscle relaxation and vasodilation.
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Caption: Rho/ROCK Signaling Pathway and Inhibition by BAY-549.

Quantitative Data

. | Selectivi

Target Species IC50 (nM) Assay Type

Cell-free enzyme
ROCK1 Human 0.6

assay

Cell-free enzyme
ROCK2 Human 11

assay

) Cell-free enzyme

ROCK2 Murine 2.4

assay

Cell-free enzyme
ROCK2 Rat 0.8

assay
TRK - 252 Kinase assay
FLT3 - 303 Kinase assay
MLCK - 7,400 Kinase assay
ZIP-kinase - 4,100 Kinase assay

Data compiled from Selleck Chemicals and MedchemEXxpress product datasheets.

. ional Activi

Assay Tissue Agonist IC50 (nM)
_ Rabbit Saphenous ]
Vasorelaxation Phenylephrine 65
Artery

Data from Selleck Chemicals product datasheet.

In Vivo Efficacy: Blood Pressure Reduction
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Change in Max.

Animal Model Administration Dose (mg/kg) Blood Pressure
(mmHg)
Anesthetized
Intravenous 0.03 -8

Normotensive Rats

0.1 -18
0.3 -35
Conscious
Dose-dependent
Spontaneously Oral 1

) decrease
Hypertensive Rats

Dose-dependent

decrease
Dose-dependent
10
decrease
] Dose-related
Anesthetized Dogs Intravenous 0.1 )
decrease in MAP
Dose-related
0.3

decrease in MAP

Data from Selleck Chemicals and MedchemExpress product datasheets.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY-549 against
ROCK1 and ROCK2.

Materials:
e Recombinant human ROCK1 and ROCK2 enzymes

e ATP
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Peptide substrate (e.g., Myelin Basic Protein)

BAY-549

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT)

ADP-GIlo™ Kinase Assay kit (Promega)

Microplate reader

Procedure:

Prepare serial dilutions of BAY-549 in DMSO.

e In a 10 pL final reaction volume, add the ROCK enzyme, peptide substrate, and BAY-549 at
various concentrations to the assay buffer.

« Initiate the kinase reaction by adding ATP.

 Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time
(e.g., 60 minutes).

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions.

o Determine the IC50 values by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Vasorelaxation Assay in Rabbit Saphenous Artery

Objective: To assess the functional inhibitory effect of BAY-549 on agonist-induced
vasoconstriction.

Materials:
¢ Male rabbits

o Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgS0O4 1.2,
NaHCO3 25, glucose 11.1)
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e Phenylephrine

 BAY-549

e Organ bath system with isometric force transducers

Procedure:

Isolate the saphenous artery from a male rabbit and cut it into rings of 2-3 mm in length.

e Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at
37°C and gassed with 95% 02 / 5% CO2.

» Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

 Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 uM).
e Once the contraction is stable, add BAY-549 cumulatively in increasing concentrations.

» Record the relaxation response at each concentration.

e Calculate the IC50 value, which is the concentration of BAY-549 that produces 50%
relaxation of the pre-contracted tone.

In Vivo Blood Pressure Measurement in Anesthetized
Normotensive Rats

Objective: To evaluate the acute blood pressure-lowering effect of intravenously administered
BAY-549.

Materials:
o Male Wistar rats (300-350 g)
e Thiopental (anesthetic)

o BAY-549
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e Vehicle (e.g., Transcutol/Cremophor EL/physiological saline in a 19/10/80 v/v/v ratio)
o Catheters for arterial and venous cannulation

» Blood pressure transducer and data acquisition system

Procedure:

» Anesthetize male Wistar rats with thiopental (100 mg/kg, i.p.).

e Perform a tracheotomy to ensure a clear airway.

 Insert catheters into the femoral artery for blood pressure measurement and into the femoral
vein for drug administration.

o Ventilate the animals with room air and maintain body temperature.

o After a stabilization period, administer BAY-549 intravenously at doses of 0.03, 0.1, and 0.3
mg/kg.

o Administer the vehicle to a control group. The volume of administration is 1 mL/kg.
e Continuously record blood pressure and heart rate.

e Analyze the data to determine the dose-dependent effect of BAY-549 on blood pressure.

Experimental Workflow: In Vivo Blood Pressure
Measurement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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